(Z)-13-(hexadec-9-enoyloxy)octadecanoicacid
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Overview
Description
13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid, commonly known as 13-POHSA, is a type of branched fatty acid ester of hydroxy fatty acids (FAHFAs). This compound is formed by the esterification of palmitoleic acid with 13-hydroxy stearic acid. FAHFAs, including 13-POHSA, are endogenous lipids that have been recently discovered and are known for their roles in metabolic processes, particularly in enhancing glucose tolerance and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid involves the esterification of palmitoleic acid with 13-hydroxy stearic acid. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction is carried out under controlled temperature and pressure to achieve optimal yield and purity .
Industrial Production Methods
Industrial production of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid.
Scientific Research Applications
13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of FAHFAs and their derivatives in various chemical reactions.
Biology: It is studied for its role in metabolic processes, particularly in enhancing glucose tolerance and insulin sensitivity.
Medicine: It has potential therapeutic applications in managing metabolic syndrome and inflammation due to its anti-inflammatory properties.
Industry: It is used in the development of new materials and products with specific chemical properties
Mechanism of Action
The mechanism of action of 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid involves its interaction with specific molecular targets and pathways. It enhances glucose tolerance and insulin sensitivity by promoting insulin secretion and reducing inflammation. The compound interacts with G protein-coupled receptors, which play a crucial role in mediating its effects on glucose metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid include other FAHFAs such as:
- 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid
- 9-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid
- 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid .
Uniqueness
What sets 13-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid apart from other similar compounds is its specific esterification pattern and its unique biological effects. It has been shown to significantly enhance glucose tolerance and insulin sensitivity, making it a promising candidate for therapeutic applications in managing metabolic disorders .
Properties
Molecular Formula |
C34H64O4 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
13-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h10-11,32H,3-9,12-31H2,1-2H3,(H,35,36)/b11-10- |
InChI Key |
FHXCZZFHUCAQAA-KHPPLWFESA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
(Z)-13-(hexadec-9-enoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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